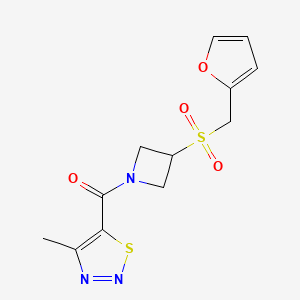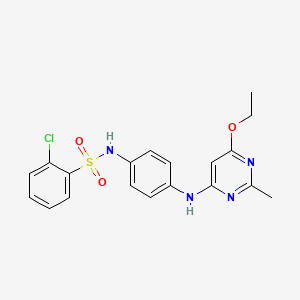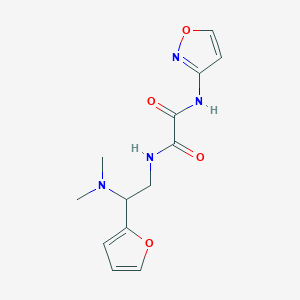![molecular formula C10H12ClNO B2633501 [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol CAS No. 1935220-71-5](/img/structure/B2633501.png)
[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C₁₀H₁₂ClNO It is characterized by the presence of a cyclobutyl ring attached to a methanol group and a 6-chloro-3-pyridyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with cyclobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridyl ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridyl derivatives.
科学的研究の応用
Chemistry: [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl and pyridyl groups on biological systems. It may serve as a model compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the pyridyl and cyclobutyl moieties. Its structural features may contribute to the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, influenced by the presence of the pyridyl and cyclobutyl groups. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
- [1-(6-Chloro-3-pyridyl)cyclopropyl]methanol
- [1-(6-Chloro-3-pyridyl)cyclopentyl]methanol
- [1-(6-Chloro-3-pyridyl)cyclohexyl]methanol
Comparison: Compared to its analogs, [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. These differences can influence its reactivity, biological activity, and potential applications. For instance, the cyclobutyl ring may provide a different spatial arrangement, affecting how the compound interacts with molecular targets compared to cyclopropyl or cyclohexyl analogs.
特性
IUPAC Name |
[1-(6-chloropyridin-3-yl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-2-8(6-12-9)10(7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAXPIRUXUWZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)
![3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B2633423.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)

![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)



![2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2633435.png)
![4-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2633438.png)
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)

